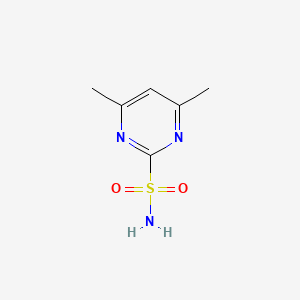

4,6-Dimethylpyrimidine-2-sulfonamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,6-dimethylpyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDPRXWPTQTRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623781 | |

| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35762-76-6 | |

| Record name | 4,6-Dimethyl-2-pyrimidinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35762-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dimethylpyrimidine-2-sulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylpyrimidine-2-sulfonamide

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling fusion of two such pharmacophores: the pyrimidine ring and the sulfonamide group. The pyrimidine core is a fundamental building block of life, forming the basis for nucleobases in DNA and RNA, and is prevalent in a vast array of therapeutic agents.[1][2][3][4] The sulfonamide functional group, first introduced in the revolutionary sulfa drugs, continues to be a critical component in molecules designed for antimicrobial, anti-inflammatory, diuretic, and anticancer applications.[5][6][7]

This guide provides a comprehensive technical overview of the chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structure, synthesis, reactivity, and analytical characterization. By elucidating the causality behind its chemical behavior, we aim to equip scientists with the foundational knowledge required to effectively utilize this molecule as a building block or lead compound in their research endeavors.

Molecular Structure and Identifiers

The structural foundation of this compound consists of a pyrimidine ring substituted at the 4- and 6-positions with methyl groups and at the 2-position with a sulfonamide moiety. This arrangement dictates its electronic properties, steric profile, and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 35762-76-6 | [8] |

| Molecular Formula | C₆H₉N₃O₂S | [8] |

| Molecular Weight | 187.22 g/mol | [8] |

| Canonical SMILES | CC1=CC(=NC(=N1)S(=O)(=O)N)C | [8] |

| InChI | InChI=1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) | [8] |

| InChIKey | JRDPRXWPTQTRLO-UHFFFAOYSA-N | [8] |

Synthesis and Experimental Protocols

A highly effective approach involves the chlorosulfonation of a pyrimidine precursor followed by amination. An alternative, and often more direct, method is the reaction of the corresponding amino-pyrimidine with sulfamoyl chloride or a protected version thereof. The most common and reliable method, however, involves the condensation of 2-amino-4,6-dimethylpyrimidine with sulfonyl chloride, followed by the removal of any protecting groups if necessary. A more fundamental synthesis involves reacting 2-amino-4,6-dimethylpyrimidine with sulfuryl chloride and then treating the resulting sulfonyl chloride with ammonia.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from the commercially available 2-amino-4,6-dimethylpyrimidine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on standard methodologies for sulfonamide synthesis.[9]

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-sulfonyl chloride

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂, 2.5 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

Causality: The excess sulfuryl chloride ensures complete conversion of the starting material. The reaction is exothermic, and slow addition at low temperature is critical to prevent side reactions and degradation.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess sulfuryl chloride.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate. This intermediate is often used directly in the next step without further purification due to its reactivity.

Step 2: Synthesis of this compound

-

Dissolve the crude 4,6-dimethylpyrimidine-2-sulfonyl chloride from the previous step in tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add concentrated aqueous ammonia (NH₄OH, 3.0 eq) dropwise.

-

Causality: The ammonia acts as the nucleophile, displacing the chloride to form the sulfonamide. An excess ensures the reaction goes to completion and neutralizes the HCl byproduct.

-

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction completion by TLC.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to obtain pure this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source / Method |

| Molecular Formula | C₆H₉N₃O₂S | [8] |

| Molecular Weight | 187.22 g/mol | [8] |

| Physical State | Solid (Predicted) | General observation for similar compounds |

| Topological Polar Surface Area | 94.3 Ų | [8] (Computed) |

| XLogP3 | -0.1 | [8] (Computed) |

| Flash Point | 208 °C | [10] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents like ethanol and methanol. | [11] (Inferred from pyrimidine base) |

The computed XLogP value of -0.1 suggests the molecule has a relatively balanced hydrophilic-lipophilic character, an important consideration in drug design for membrane permeability and solubility.[8]

Spectral Data and Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

Methyl Protons (-CH₃): A singlet integrating to 6H would be expected around δ 2.4-2.6 ppm.

-

Pyrimidine Ring Proton (Ar-H): A singlet integrating to 1H would appear in the aromatic region, likely around δ 7.0-7.2 ppm.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet integrating to 2H would be expected, with a chemical shift that can vary significantly (e.g., δ 7.5-8.0 ppm) depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Methyl Carbons (-CH₃): A signal around δ 23-25 ppm.

-

Pyrimidine Ring Carbons: Several signals would be observed in the δ 110-170 ppm range, corresponding to the C5, C4/C6, and C2 carbons. The C2 carbon, attached to the electron-withdrawing sulfonamide group, would be the most downfield shifted. A ¹³C NMR spectrum is noted as available in the PubChem database.[8]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic bands for the primary sulfonamide amine are expected in the 3200-3400 cm⁻¹ region.

-

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group would appear around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations for the pyrimidine core would be observed in the 1450-1650 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Exact Mass: 187.04154771 Da.[8]

-

Analysis: High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern would likely involve the loss of SO₂ or SO₂NH₂ from the molecular ion peak. Predicted collision cross-section (CCS) values for various adducts ([M+H]⁺, [M+Na]⁺, etc.) are available and can aid in identification.[12]

-

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the electronic interplay between the electron-deficient pyrimidine ring and the strongly electron-withdrawing sulfonamide group.

Caption: Reactivity map of this compound.

-

The Pyrimidine Ring: Pyrimidine is a π-deficient heteroaromatic system.[1][13] The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic. This makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present. The sulfonamide group further deactivates the ring towards electrophiles.

-

The Sulfonamide Group: This group is a cornerstone of medicinal chemistry.[6]

-

Acidity: The protons on the sulfonamide nitrogen are weakly acidic (pKa typically around 10) and can be removed by a suitable base. The resulting anion is stabilized by resonance involving the sulfonyl oxygens. This property is crucial for its mechanism of action in many drugs (e.g., carbonic anhydrase inhibitors) and allows for further derivatization at the nitrogen atom.

-

Hydrogen Bonding: The N-H protons act as hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors. This capability is vital for binding to biological targets like enzyme active sites.

-

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structure is highly suggestive of its potential as a valuable scaffold in drug discovery. The 2-aminopyrimidine core is a recognized "privileged structure" for designing kinase inhibitors, and its derivatization is a key strategy in developing agents for oncology.[14]

Furthermore, the broader class of sulfonamides has seen a resurgence in drug development, moving far beyond their original antimicrobial use. They are now integral to drugs targeting the central nervous system, viral proteases, and various cancers.[6][7] Therefore, this compound serves as an excellent starting point for generating libraries of novel compounds. The sulfonamide nitrogen can be alkylated or acylated, and the pyrimidine ring can potentially undergo further substitution, allowing for systematic exploration of the structure-activity relationship (SAR).

Safety and Handling

According to aggregated GHS data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Standard Laboratory Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Avoid formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a dry, cool place.[10]

Conclusion

This compound is a well-defined chemical entity with a rich set of properties derived from its constituent pyrimidine and sulfonamide moieties. Its straightforward synthesis, combined with the proven therapeutic relevance of its structural components, makes it a molecule of significant interest. The insights provided in this guide—from its physicochemical and spectral data to its inherent reactivity—are intended to empower researchers to fully leverage its potential as a versatile building block for the discovery and development of next-generation therapeutic agents.

References

-

Massive Bio. (2026, January 21). Pyrimidine. [Link]

-

Dittmar, M., & Klein, A. (n.d.). Sulfonamide allergy and cross-reactivity. PubMed. [Link]

-

Study.com. (n.d.). Video: Pyrimidine | Definition, Bases & Structure. [Link]

-

Britannica. (2025, December 22). Pyrimidine | Nucleobases, DNA, RNA. [Link]

-

Helmenstine, A. M. (2025, June 10). The Difference Between Purines and Pyrimidines. ThoughtCo. [Link]

-

Aryal, S. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

ResearchGate. (2025, August 6). Sulfonamide allergy and cross-reactivity. [Link]

-

DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

American Academy of Allergy, Asthma & Immunology. (2017, May 16). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. [Link]

-

Lubenets, V., et al. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University Institutional Repository. [Link]

-

PubChem. (n.d.). N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide. [Link]

-

PubChemLite. (n.d.). This compound (C6H9N3O2S). [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

-

mzCloud. (n.d.). Sulfamethazine. [Link]

-

Solubility of Things. (n.d.). 4,6-dimethylpyrimidine. [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Link]

-

Semantic Scholar. (2023, July 5). Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed Screening Platform. [Link]

-

PubChem. (n.d.). N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. [Link]

-

PubChem. (n.d.). 4,6-Dimethyl-2-methylsulfonylpyrimidine. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. [Link]

-

PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

-

PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. [Link]

-

SpectraBase. (n.d.). 4,6-Dimethylpyrimidine - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIH. (2022, March 30). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Amino-4,6-dimethylpyrimidine, 98% 25 g | Buy Online. [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. study.com [study.com]

- 3. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 4. microbenotes.com [microbenotes.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C6H9N3O2S | CID 22244676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. PubChemLite - this compound (C6H9N3O2S) [pubchemlite.lcsb.uni.lu]

- 13. thoughtco.com [thoughtco.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Illuminating the Core: A Technical Guide to the Structural Elucidaion of 4,6-Dimethylpyrimidine-2-sulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4,6-dimethylpyrimidine-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the paramount importance of unambiguous structural confirmation, this document moves beyond a generic checklist of analytical techniques. Instead, it offers a strategic, field-proven approach, integrating synthetic chemistry with advanced spectroscopic and spectrometric methods. Each analytical choice is rationalized, and detailed, step-by-step protocols are provided for the key experiments. This guide is designed to empower researchers to confidently and rigorously characterize not only the title compound but also related novel chemical entities.

Introduction: The Significance of Structural Integrity in Drug Discovery

The journey of a potential therapeutic agent from conceptualization to clinical application is paved with rigorous scientific validation. At the heart of this process lies the unequivocal determination of its molecular structure. The precise arrangement of atoms within a molecule dictates its physicochemical properties, dictates its interaction with biological targets, and ultimately, its efficacy and safety. For heterocyclic compounds such as this compound, which are prevalent scaffolds in numerous therapeutic areas, a deep understanding of their structure is non-negotiable.

This guide will navigate the multifaceted process of elucidating the structure of this compound, a molecule with the chemical formula C₆H₉N₃O₂S and a molecular weight of approximately 187.22 g/mol .[1] We will explore a logical workflow, from synthesis to a multi-technique analytical approach, providing the rationale behind each step to ensure a self-validating and robust characterization.

Foundational Step: Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq) and thiourea (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid, for instance, hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate, 4,6-dimethylpyrimidine-2-thiol, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-(Methylthio)-4,6-dimethylpyrimidine

-

Dissolve the dried 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in a suitable solvent like methanol or acetone.

-

Add a base, such as potassium carbonate (1.5 eq), to the solution.

-

To this stirring suspension, add a methylating agent, for example, dimethyl sulfate (1.1 eq) dropwise at room temperature.

-

Continue stirring at room temperature for 2-4 hours, again monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 2-(methylthio)-4,6-dimethylpyrimidine, which can be purified by column chromatography.

Step 3: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

-

Dissolve the purified 2-(methylthio)-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath and add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.[2]

Step 4: Synthesis of this compound

-

Dissolve the 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a sealed reaction vessel.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).

-

Heat the reaction mixture to a temperature between 80-100 °C and maintain for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Spectroscopic and Spectrometric Elucidation: A Multi-Pronged Approach

The cornerstone of structural elucidation lies in the synergistic use of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated picture of the molecule.

Analytical Workflow for Structural Confirmation

Caption: A comprehensive analytical workflow for the structural elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule. For this compound, we expect to observe characteristic absorption bands corresponding to the sulfonamide and pyrimidine moieties.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch (Sulfonamide) | 3400-3200 | Asymmetric and symmetric stretching of the N-H bonds in the -SO₂NH₂ group. The presence of two bands is characteristic. |

| C-H Stretch (Methyl) | 2950-2850 | Stretching vibrations of the C-H bonds in the two methyl groups. |

| C=N Stretch (Pyrimidine Ring) | 1650-1550 | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the aromatic pyrimidine ring.[3] |

| S=O Stretch (Sulfonamide) | 1350-1300 and 1180-1140 | Asymmetric and symmetric stretching of the S=O bonds. These are typically strong and sharp peaks, providing strong evidence for the sulfonamide group. |

| C-N Stretch | 1350-1200 | Stretching vibrations of the carbon-nitrogen single bonds.[3] |

Experimental Protocol for FT-IR Analysis:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Process the data to identify the key absorption peaks and compare them with the expected values.

Mass Spectrometry: Confirming the Molecular Weight and Probing Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound (C₆H₉N₃O₂S), the expected monoisotopic mass is approximately 187.04 Da.[1]

Expected Fragmentation Pathways:

Under electron ionization (EI) or electrospray ionization (ESI), sulfonamides can undergo characteristic fragmentation. Key expected fragmentation pathways for this compound include:

-

Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment ion at m/z 123.

-

Cleavage of the C-S Bond: This would result in the formation of the 4,6-dimethylpyrimidinyl cation at m/z 107 and the sulfonamide radical.

-

Loss of the Sulfonamide Group: Cleavage of the C-S bond with charge retention on the pyrimidine ring.

-

Ring Fragmentation: At higher energies, the pyrimidine ring itself can fragment, although this is generally less favorable than the cleavage of the sulfonamide group.

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). ESI is a soft ionization technique that is likely to yield a prominent protonated molecule [M+H]⁺ at m/z 188.05.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and elucidate the fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Based on the structure of this compound, the following proton signals are expected:

-

A singlet for the two equivalent methyl groups: These protons are chemically equivalent and should appear as a single peak.

-

A singlet for the pyrimidine ring proton: The proton at the 5-position of the pyrimidine ring will appear as a singlet.

-

A broad singlet for the sulfonamide protons: The two protons on the nitrogen of the sulfonamide group are often broadened due to quadrupolar relaxation and exchange with trace amounts of water.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. For this compound, the following signals are expected:

-

A signal for the two equivalent methyl carbons.

-

Signals for the three distinct carbons of the pyrimidine ring.

-

A signal for the carbon of the sulfonamide group.

A published ¹³C NMR spectrum for this compound is available and can be used for comparison.[4]

2D NMR Spectroscopy: Connecting the Dots

To definitively assign the signals and confirm the connectivity, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings. In this molecule, long-range couplings might be observed between the methyl protons and the ring proton.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This will link the proton signals of the methyl groups and the ring proton to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the overall connectivity, for example, by observing correlations from the methyl protons to the carbons of the pyrimidine ring.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC).

-

Process and analyze the spectra to assign all signals and confirm the molecular structure.

X-ray Crystallography: The Ultimate Structural Confirmation

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While obtaining suitable single crystals can be challenging, the resulting data is invaluable.

Although a crystal structure for this compound is not currently available in the public domain, analysis of related structures, such as 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, can provide insights into the expected molecular geometry and packing in the solid state.[5]

Experimental Protocol for X-ray Crystallography:

-

Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to obtain the final molecular structure.

Data Synthesis and Final Confirmation

The culmination of this multi-technique approach is the synthesis of all the collected data to build a cohesive and self-validating structural assignment. The functional groups identified by FT-IR should be consistent with the molecular formula determined by mass spectrometry and the connectivity established by NMR. If a crystal structure is obtained, it serves as the ultimate confirmation of the proposed structure.

Summary of Expected and Observed Data:

| Technique | Expected Data | Observed/Reference Data | Confirmation |

| Synthesis | Formation of the target compound | Based on the synthesis of a close analog.[2] | Plausible synthetic route established |

| FT-IR | Characteristic bands for sulfonamide and pyrimidine moieties | To be determined experimentally | Functional groups present |

| Mass Spec | [M+H]⁺ at m/z 188.05; characteristic fragmentation | To be determined experimentally | Correct molecular weight and expected fragmentation |

| ¹H NMR | Singlets for methyl, ring, and sulfonamide protons | To be determined experimentally | Proton environment consistent with structure |

| ¹³C NMR | Signals for methyl and pyrimidine carbons | Reference spectrum available[4] | Carbon skeleton confirmed |

| 2D NMR | Correlations confirming connectivity | To be determined experimentally | Unambiguous connectivity established |

| X-ray | Definitive 3D structure | Not currently available | Absolute structural confirmation (if obtained) |

Conclusion: A Robust and Defensible Structural Elucidation

The structural elucidation of a novel compound is a critical step in the research and development pipeline. By employing a logical and multi-faceted analytical strategy, as outlined in this guide for this compound, researchers can be confident in their structural assignments. The integration of synthesis with a suite of spectroscopic and spectrometric techniques, each with its own strengths, provides a self-validating system that ensures the scientific integrity of the data. This rigorous approach not only confirms the identity of the target molecule but also provides a deep understanding of its chemical nature, paving the way for its further investigation and potential application.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720–721.

-

PubChem. (n.d.). This compound - 13C NMR Spectra. National Center for Biotechnology Information. Retrieved from [Link]

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Torambetov, B., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.

-

Lviv Polytechnic National University. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Institutional repository of Lviv Polytechnic National University. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. Retrieved from [Link]

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Retrieved from [Link]

-

mzCloud. (2016). Sulfamethazine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C6H9N3O2S | CID 22244676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dimethylpyrimidine-2-sulfonamide (CAS Number 35762-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethylpyrimidine-2-sulfonamide (CAS No. 35762-76-6), a heterocyclic organic compound featuring a pyrimidine core. While specific biological data for this exact molecule remains limited in publicly accessible literature, this document synthesizes available information on its chemical characteristics, potential therapeutic relevance based on the broader class of pyrimidine-sulfonamide hybrids, and methodologies for its synthesis and analysis. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a sulfonamide group at position 2.[1] The presence of the pyrimidine ring, a key component of nucleobases, and the sulfonamide functional group, a well-established pharmacophore, suggests its potential for biological activity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35762-76-6 | [3] |

| Molecular Formula | C₆H₉N₃O₂S | [3] |

| Molecular Weight | 187.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC(=NC(=N1)S(=O)(=O)N)C | [3] |

| InChI Key | JRDPRXWPTQTRLO-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 94.3 Ų | [3] |

| XlogP (predicted) | -0.1 | [3] |

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively published, its synthesis can be inferred from established methods for analogous pyrimidine and sulfonamide derivatives. The general approach often involves the cyclocondensation of a β-dicarbonyl compound with a guanidine or thiourea derivative, followed by functional group manipulations to introduce the sulfonamide moiety.

A plausible synthetic pathway could start from 4,6-dimethyl-2-mercaptopyrimidine, which can be synthesized by the reaction of acetylacetone with thiourea.[4] Subsequent oxidation of the mercapto group to a sulfonyl chloride, followed by amination, would yield the desired this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of the compound.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Data for this compound is available in public databases such as PubChem.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic peaks for this compound would include absorptions for N-H stretching (from the sulfonamide), S=O stretching (asymmetric and symmetric), C=N stretching (from the pyrimidine ring), and C-H stretching (from the methyl groups).[5]

Potential Biological Activities and Therapeutic Applications

The pyrimidine-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[6][7] This suggests that this compound could exhibit a variety of pharmacological effects.

Anticancer Potential

Numerous pyrimidine-sulfonamide hybrids have demonstrated significant antiproliferative activity against various cancer cell lines.[2][8] The proposed mechanisms of action for these broader classes of compounds include:

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.[6][9]

-

Disruption of Cellular Processes: Interference with cell cycle progression and induction of apoptosis.[8]

While no specific anticancer data for this compound has been found, its structural similarity to other active compounds makes it a candidate for screening in cancer-related assays.

Antimicrobial Activity

The sulfonamide group is historically significant for its antibacterial properties.[2] Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] The pyrimidine moiety is also a common feature in antimicrobial agents.[4] Therefore, it is plausible that this compound could possess antibacterial or antifungal activity.

Anti-inflammatory Properties

Some pyrimidine derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The potential of this compound as an anti-inflammatory agent could be explored through relevant in vitro and in vivo models.

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are generalized, yet detailed, experimental workflows that can be adapted for the biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of a compound.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with varying concentrations of the compound and a vehicle control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) in appropriate broth media to the mid-logarithmic phase.

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Handling Precautions:

-

Use in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[11]

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold for drug discovery. While specific biological data for this compound is currently scarce, the well-documented activities of the broader pyrimidine-sulfonamide class suggest that it warrants further investigation. Future research should focus on its synthesis and purification, followed by a systematic screening against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in disease. The generation of such data will be crucial in determining the true therapeutic potential of this compound and guiding the design of more potent and selective derivatives.

References

- Current time information in Madison County, US. (n.d.).

-

Al-Ostath, A., Al-Assar, M. F., Ghabash, A., & Atatreh, N. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. [Link]

-

Chen, J., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Wani, T. A., et al. (2021). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

El-Sayed, M. A., et al. (2016). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR. [Link]

-

This compound (C6H9N3O2S). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

Jaber, N. H., et al. (2023). Synthesis, Structure, and In Vitro Pharmacological Evaluation of some New Pyrimidine-2-Sulfonamide Derivatives and Their Molecular Docking Studies on Human Estrogen Receptor Alpha and CDK2/Cyclin Proteins. ResearchGate. [Link]

-

Tidwell, R. R., et al. (1997). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. PMC - NIH. [Link]

-

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

-

Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Kikelj, D., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Semantic Scholar. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]

-

Al-Otaibi, M. A., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link]

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (n.d.). Google Patents.

-

Kikelj, D., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. (2023). PMC - NIH. [Link]

-

Kikelj, D., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

-

Jedziniak, P., & Szprengier-Juszkiewicz, T. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). CORE. [Link]

-

Jedziniak, P., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

-

Yan, H., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. PubMed. [Link]

-

Arshad, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H9N3O2S | CID 22244676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS 35762-76-6 | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mzCloud – Sulfamethazine [mzcloud.org]

Synthesis of 4,6-Dimethylpyrimidine-2-sulfonamide

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4,6-dimethylpyrimidine-2-sulfonamide, a molecule of significant interest in medicinal chemistry due to its structural analogy to classic sulfa drugs. The synthesis is presented in two primary stages: the foundational cyclocondensation reaction to form the core pyrimidine intermediate, followed by the strategic installation of the sulfonamide functional group. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern the selected methodologies. By grounding the synthesis in established, reliable reactions and providing clear, actionable steps, this guide serves as a practical resource for the laboratory-scale production of this important heterocyclic compound.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1][2] When functionalized with a sulfonamide group, the resulting molecule belongs to a class of compounds with a long history of antibacterial efficacy, famously represented by sulfamethazine (N'-(4,6-dimethylpyrimidin-2-yl)sulfanilamide).[3] The target molecule, this compound, is a fundamental analogue in this family, making its synthesis a valuable process for further derivatization and biological screening.

The synthetic strategy detailed herein is a convergent approach, focusing on the logical and efficient construction of the target molecule from readily available starting materials. The core of this strategy involves a two-part process:

-

Formation of the Pyrimidine Ring: Synthesis of the key intermediate, 2-amino-4,6-dimethylpyrimidine, via a well-established condensation reaction.

-

Introduction of the Sulfonamide Moiety: Functionalization of the 2-amino group to install the sulfonamide group.

This approach ensures high yields and purity by building the molecular complexity in a controlled, stepwise manner.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify a practical synthetic route. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading back to the key amine intermediate and a sulfonylating agent.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Core Intermediate: 2-Amino-4,6-dimethylpyrimidine

The cornerstone of this synthesis is the efficient construction of the 2-amino-4,6-dimethylpyrimidine ring. This is classically achieved through the condensation of a guanidine salt with acetylacetone (2,4-pentanedione).

Mechanistic Rationale and Causality

The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the β-diketone, acetylacetone. The choice of an aqueous alkaline medium is a critical process optimization.[4] Historically, this reaction required anhydrous solvents, necessitating complex and costly recovery systems. The use of an aqueous medium with an alkali like sodium carbonate offers several distinct advantages:

-

Economic & Environmental: It eliminates the need for expensive anhydrous solvents and their subsequent recovery, reducing both cost and environmental impact.[4]

-

Reaction Kinetics: The reaction proceeds more rapidly in the aqueous medium, reducing the typical plant-scale cycle time from approximately 6 hours to 2 hours.[4]

-

Product Purity: This method yields a product of excellent purity with minimal side reactions, as higher temperatures in the aqueous system promote both maximum recovery and purity.[4]

The alkali (e.g., sodium carbonate) serves to neutralize the acid liberated from the guanidine salt (e.g., guanidine hydrochloride or nitrate) during the reaction, driving the equilibrium towards product formation.

Experimental Workflow: Synthesis of Intermediate

Caption: Workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods, which have been proven to be high-yielding and robust.[4][5]

Table 1: Reagents for Intermediate Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |

| Guanidine Hydrochloride | 95.53 | 0.50 | 47.8 g |

| Sodium Carbonate | 105.99 | 0.50 | 53.0 g |

| Acetylacetone | 100.12 | 0.50 | 50.1 g (51.1 mL) |

| Water (solvent) | 18.02 | - | ~250 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 250 mL of water, 47.8 g of guanidine hydrochloride, and 53.0 g of sodium carbonate.[4][5]

-

Stir the mixture to dissolve the solids. To the resulting solution, add 50.1 g (51.1 mL) of acetylacetone. A slurry will form.

-

Heat the slurry to 95-100 °C and maintain this temperature with vigorous stirring for 2 hours. During this time, the formation of large crystals of the product should be observed.[4]

-

After the reaction is complete, cool the slurry to room temperature.

-

Dilute the mixture with an additional 200 mL of cold water and then cool the flask in an ice bath to approximately 10 °C. Hold at this temperature for 1 hour to maximize crystallization.[4]

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with two portions of 50 mL cold water to remove any residual salts.

-

Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white crystalline solid with a typical yield of 75-85%.[5]

Part II: Formation of the Sulfonamide Linkage

With the amine intermediate in hand, the final step is the installation of the sulfonamide group. The most common and reliable method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[6] For the synthesis of an unsubstituted sulfonamide (R-SO₂NH₂), a two-step sequence involving chlorosulfonation followed by amination is a standard and effective strategy.

Mechanistic Rationale and Causality

-

Chlorosulfonation: 2-Amino-4,6-dimethylpyrimidine is treated with an excess of chlorosulfonic acid (ClSO₃H). The amino group acts as a nucleophile, attacking the highly electrophilic sulfur atom of chlorosulfonic acid. This initially forms a sulfamic acid intermediate. The excess chlorosulfonic acid then acts as a dehydrating and chlorinating agent to convert the sulfamic acid into the corresponding sulfamoyl chloride. This step must be performed under anhydrous conditions and at low temperatures due to the high reactivity and corrosive nature of chlorosulfonic acid.

-

Amination: The resulting crude sulfamoyl chloride is then reacted directly (in situ) with a source of ammonia, typically aqueous ammonium hydroxide. The ammonia acts as a nucleophile, displacing the chloride on the sulfamoyl group to form the final sulfonamide product. This step is highly exothermic and requires careful temperature control.

Reaction Scheme: Sulfonamide Formation

Caption: Two-step reaction for the formation of the sulfonamide.

Detailed Experimental Protocol

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Table 2: Reagents for Sulfonamide Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |

| 2-Amino-4,6-dimethylpyrimidine | 123.16 | 0.10 | 12.3 g |

| Chlorosulfonic Acid | 116.52 | 0.40 | 46.6 g (26.8 mL) |

| Ammonium Hydroxide (28-30%) | ~35.05 | - | ~100 mL |

| Crushed Ice | - | - | ~500 g |

Procedure:

-

Prepare a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube. Place the flask in an ice-salt bath.

-

Carefully add 26.8 mL of chlorosulfonic acid to the flask and cool it to 0-5 °C.

-

Over a period of 1 hour, add 12.3 g of 2-amino-4,6-dimethylpyrimidine in small portions to the stirred, cold chlorosulfonic acid. Ensure the temperature does not rise above 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the formation of the sulfamoyl chloride is complete.

-

In a separate large beaker (2 L), prepare a slurry of ~500 g of crushed ice and 100 mL of concentrated ammonium hydroxide. Place this beaker in an ice bath for efficient cooling.

-

Very slowly and carefully , pour the reaction mixture from the flask onto the ice-ammonia slurry with vigorous stirring. This step is highly exothermic and will generate fumes. Maintain the temperature of the quenching slurry below 20 °C by adding more ice if necessary.

-

Once the addition is complete, check the pH of the mixture. It should be alkaline (pH > 9). If not, add more ammonium hydroxide.

-

Stir the resulting suspension in the ice bath for another 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. The initial condensation of guanidine and acetylacetone in an aqueous alkaline medium provides a highly efficient, economical, and scalable route to the crucial 2-amino-4,6-dimethylpyrimidine intermediate.[4] Subsequent chlorosulfonation followed by amination effectively installs the desired sulfonamide functionality. The protocols and mechanistic insights provided in this guide are based on established and validated chemical principles, offering a solid foundation for the production and further study of this and related sulfonamide compounds in a research and development setting.

References

- Source: Google Patents (US2660579A)

-

Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchGate (Letters in Organic Chemistry) URL: [Link]

-

Title: SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS Source: Lviv Polytechnic National University Institutional Repository URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. ijarsct.co.in [ijarsct.co.in]

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dimethylpyrimidine-2-sulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of 4,6-Dimethylpyrimidine-2-sulfonamide, a member of the sulfonylurea class of compounds. The primary focus of this document is to elucidate the interaction of this compound with its enzymatic target, the downstream biochemical consequences, and the experimental methodologies employed to characterize this mechanism. As specific kinetic and structural data for this compound are not extensively available in public literature, this guide will leverage data from the closely related and well-studied analogue, sulfometuron-methyl, to illustrate key principles of enzyme inhibition and resistance. This approach provides a robust framework for understanding the herbicidal activity of this class of molecules.

Introduction: The Sulfonylurea Class and this compound

The sulfonylureas are a significant class of organic compounds utilized extensively in agriculture as herbicides.[1] Their efficacy at low application rates and high selectivity for plants over animals have made them a cornerstone of modern weed management. This compound belongs to this class, characterized by a core structure featuring a sulfonyl group attached to a urea-like moiety. The herbicidal activity of these compounds stems from their highly specific inhibition of a key enzyme in a biosynthetic pathway essential for plant growth.

The Molecular Target: Acetolactate Synthase (ALS)

The primary target of this compound and other sulfonylurea herbicides is Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme (EC 2.2.1.6) is pivotal in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[3][4] This pathway is present in plants and microorganisms but absent in animals, which obtain these essential amino acids through their diet. This fundamental metabolic difference is the basis for the selective toxicity of ALS-inhibiting herbicides.

ALS catalyzes the initial step in the synthesis of these amino acids by condensing two molecules of pyruvate to form acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to form acetohydroxybutyrate.[4] This reaction is dependent on the cofactor thiamine pyrophosphate (TPP).[3]

The Branched-Chain Amino Acid Biosynthetic Pathway

The inhibition of ALS creates a critical bottleneck in the production of valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant development. The cessation of growth and eventual plant death are the ultimate consequences of this enzymatic blockade.

Caption: The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Mechanism of Inhibition of Acetolactate Synthase

Sulfonylurea herbicides, including this compound, act as potent, non-covalent inhibitors of ALS. They bind to a site on the enzyme that is distant from the active site but allosterically blocks substrate access. This binding prevents the catalytic action of the enzyme, leading to a rapid cessation of branched-chain amino acid synthesis.

Enzyme Kinetics and Inhibition Constants

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

| Sulfometuron-methyl | S. typhimurium ALS isozyme II | Initial Ki: 660 ± 60 nM; Final steady-state Ki: 65 ± 25 nM | [4][5] |

| Chlorimuron ethyl | A. thaliana ALS | Ki(app): 10.8 nM | [6] |

Structural Basis of Inhibition

Crystallographic studies of ALS in complex with various sulfonylurea herbicides have revealed the molecular basis of their inhibitory action. These herbicides bind in a channel that leads to the active site, effectively blocking the entry of substrates.[6] The binding pocket is located near the exit of this channel and is formed by several conserved amino acid residues.

The crystal structure of Arabidopsis thaliana ALS has been solved in complex with the sulfonylurea herbicide metsulfuron-methyl, providing a detailed view of the inhibitor-enzyme interactions.[6] Although a specific structure with this compound is not available, molecular docking studies with the closely related sulfometuron-methyl can be used to predict its binding mode.

Caption: Experimental Workflow for Characterizing the Mechanism of Action.

Conclusion

This compound exerts its herbicidal activity through the potent and specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. This mechanism of action, shared with other sulfonylurea herbicides, is well-characterized through a combination of biochemical, physiological, and structural studies. While specific quantitative data for this particular compound is limited, the extensive research on analogues like sulfometuron-methyl provides a robust model for understanding its molecular interactions and biological effects. The development of resistance, primarily through target-site mutations, underscores the importance of ongoing research and stewardship in the use of this class of herbicides.

References

- Acetolactate synthase. Wikipedia. [URL: https://en.wikipedia.

- Garcia, M. D., Nouwens, A., Lonhienne, T. G., & Guddat, L. W. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1091-E1100. [URL: https://www.pnas.org/doi/10.1073/pnas.1616111114]

- LaRossa, R. A., & Schloss, J. V. (1984). The sulfonylurea herbicide sulfometuron methyl is an extremely potent and selective inhibitor of acetolactate synthase in Salmonella typhimurium. Journal of Biological Chemistry, 259(14), 8753-8757. [URL: https://www.jbc.org/article/S0021-9258(17)42750-3/fulltext]

- Maiti, S. N., Zink, M. W., & Rank, G. H. (1988). Effect of valine and the herbicide sulfometuron methyl on acetolactate synthase activity in nuclear and plasmid-borne sulphometuron methyl resistant Saccharomyces cerevisiae strains. Canadian Journal of Microbiology, 34(5), 680-685. [URL: https://cdnsciencepub.com/doi/10.1139/m88-112]

- Yadav, J. S., & Singh, R. P. (1986). ilvB-encoded acetolactate synthase is resistant to the herbicide sulfometuron methyl. Journal of bacteriology, 167(1), 381-383. [URL: https://journals.asm.org/doi/abs/10.1128/jb.167.1.381-383.1986]

- LaRossa, R. A., & Schloss, J. V. (1984). The sulfonylurea herbicide sulfometuron methyl is an extremely potent and selective inhibitor of acetolactate synthase in Salmonella typhimurium. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6379599/]

- Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations. [URL: https://www.sigmaaldrich.

- Sulfonylurea. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonylurea]

Sources

- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ilvB-encoded acetolactate synthase is resistant to the herbicide sulfometuron methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 4. The sulfonylurea herbicide sulfometuron methyl is an extremely potent and selective inhibitor of acetolactate synthase in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

An In-Depth Technical Guide to the Biological Activity of 4,6-Dimethylpyrimidine-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4,6-dimethylpyrimidine-2-sulfonamide. Synthesizing information from the broader classes of pyrimidine and sulfonamide compounds, this document offers researchers, scientists, and drug development professionals a detailed exploration of its potential as an antimicrobial, herbicidal, and anticancer agent. The guide delves into the mechanistic underpinnings of these activities, provides detailed experimental protocols for validation, and presents a forward-looking perspective on the therapeutic and agrochemical applications of this compound.

Introduction: The Convergence of Pyrimidine and Sulfonamide Moieties

The compound this compound emerges from the conjunction of two pharmacologically significant scaffolds: the pyrimidine ring and the sulfonamide group. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous bioactive molecules, including antivirals, anticancer agents, and cardiovascular drugs.[1][2] The sulfonamide group, famously the basis for the first synthetic antimicrobial drugs, is a versatile functional group that imparts a wide range of biological activities, from antibacterial and diuretic to anticonvulsant and anticancer effects.[3][4][5]

The IUPAC name for the target compound is this compound, and its chemical formula is C₆H₉N₃O₂S.[6] The strategic combination of these two moieties in this compound suggests a high potential for diverse biological activities, making it a compelling subject for investigation in both pharmaceutical and agrochemical research.

Potential Biological Activities and Mechanisms of Action

While direct studies on this compound are limited, a robust understanding of its potential biological activities can be extrapolated from the extensive research on related pyrimidine-sulfonamide hybrids.

Antimicrobial Activity: Targeting Folate Biosynthesis

Sulfonamide-containing drugs are renowned for their antibacterial properties, which they exert by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][7] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital precursor for the production of nucleic acids.[8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[8][9] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[8]

It is highly probable that this compound exhibits similar antimicrobial activity. The presence of the sulfonamide group is the primary determinant of this action. The 4,6-dimethylpyrimidine moiety may influence the compound's potency, spectrum of activity, and pharmacokinetic properties. Thienopyrimidine-sulfonamide hybrids, for instance, have demonstrated significant antimicrobial activity by targeting essential cellular processes in microorganisms.[10]

Signaling Pathway: Sulfonamide Inhibition of Bacterial Folate Synthesis

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Herbicidal Activity: Inhibition of Essential Plant Enzymes

Derivatives of pyrimidine and sulfonamide are prominent in the agrochemical industry as herbicides.[11][12] Sulfonylurea herbicides, a class of sulfonamides, are known to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[13] Inhibition of this pathway leads to the cessation of plant cell division and growth.

Another potential target for ureidopyrimidine compounds containing sulfonamide fragments is protoporphyrinogen oxidase (PPO).[14][15] This enzyme is involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell membrane disruption and plant death. Given that 4,6-disubstituted pyrimidine derivatives have been shown to maintain high herbicidal activity, it is plausible that this compound could function as a herbicide through one of these mechanisms.[11]

Experimental Workflow: Herbicide Activity Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. This compound | C6H9N3O2S | CID 22244676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethylpyrimidine-2-sulfonamide: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction